1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1-(4-fluorophenyl)-3-[4-[6-(4-methylpiperazin-1-yl)pyridazin-3-yl]phenyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23FN6O/c1-28-12-14-29(15-13-28)21-11-10-20(26-27-21)16-2-6-18(7-3-16)24-22(30)25-19-8-4-17(23)5-9-19/h2-11H,12-15H2,1H3,(H2,24,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXJDQWHXLNALPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=NN=C(C=C2)C3=CC=C(C=C3)NC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 1-(4-Fluorophenyl)-3-(4-(6-(4-methylpiperazin-1-yl)pyridazin-3-yl)phenyl)urea has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and antiparasitic effects. This article reviews the biological activity of this compound, supported by recent research findings, structure-activity relationships (SAR), and case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 393.46 g/mol. The structure features a urea linkage, which is significant for its biological interactions.
Anticancer Activity
Recent studies have indicated that derivatives of urea compounds, including the target compound, exhibit significant anticancer properties. The mechanism primarily involves the inhibition of key enzymes involved in tumor growth and proliferation.
- EGFR Inhibition : Similar compounds have been shown to inhibit the Epidermal Growth Factor Receptor (EGFR), a critical target in cancer therapy. Anilino-1,4-naphthoquinones, for example, have demonstrated potent inhibitory effects on EGFR, suggesting that modifications on the urea structure could enhance this activity .
- Cell Proliferation Studies : In vitro assays have shown that urea derivatives can suppress cell proliferation in various cancer cell lines. The specific activity of This compound remains to be fully elucidated but is expected to follow similar trends based on its structural analogs.
Antiparasitic Activity
The compound's potential as an antiparasitic agent has also been explored.
- Cryptosporidium Inhibition : Research on triazolopyridazine derivatives has revealed promising results against Cryptosporidium species, which are known to cause severe gastrointestinal infections. For instance, compounds with similar piperazine linkers showed effective in vivo efficacy against C. parvum .
- Mechanism of Action : The antiparasitic effects are believed to stem from the disruption of metabolic pathways essential for parasite survival. The specific mode of action for This compound needs further investigation but may involve targeting unique metabolic enzymes critical for Cryptosporidium growth.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Urea Linkage | Essential for binding to biological targets |
| 4-Fluorophenyl Group | Enhances lipophilicity and receptor affinity |
| 4-Methylpiperazine | Improves solubility and bioavailability |
| Pyridazine Substituent | Potentially increases selectivity for targets |
Case Studies
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
